molecular formula C13H11N5S2 B12008904 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol CAS No. 497823-98-0

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12008904
CAS No.: 497823-98-0
M. Wt: 301.4 g/mol
InChI Key: XDGOAIZFRAUQCI-OVCLIPMQSA-N
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Description

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common route includes the condensation of 5-methyl-2-thiophenecarboxaldehyde with 5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with the addition of a condensing agent like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or thienyl rings, with common reagents including halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, organometallic complexes.

Scientific Research Applications

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol stands out due to its combination of a thienyl group, a pyridinyl group, and a triazole ring, which imparts unique chemical and biological properties

Properties

CAS No.

497823-98-0

Molecular Formula

C13H11N5S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N5S2/c1-9-5-6-10(20-9)8-15-18-12(16-17-13(18)19)11-4-2-3-7-14-11/h2-8H,1H3,(H,17,19)/b15-8+

InChI Key

XDGOAIZFRAUQCI-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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